2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-9-16(2,3)21(13-8-6-5-7-12(11)13)14(22)10-23-15-17-18-19-20(15)4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOPXFDMDVUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole with a suitable thiol compound under mild conditions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately through a series of reactions starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the quinoline derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Features :
- Tetrazole Ring : The 1-methyltetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
- Sulfanyl Linkage : The thioether bridge (-S-) provides chemical flexibility and influences electronic properties.
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
Key Observations :
Analogues with Heterocyclic Variations
| Compound Name | Molecular Formula | Key Heterocycle | Functional Groups | Biological Activity |
|---|---|---|---|---|
| 1-(3,4-Dihydroquinolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | C₂₁H₂₀N₄OS₂ | Thiadiazole | Thiadiazole with toluyl group | Anti-inflammatory, antimicrobial |
| 1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-triazol-3-yl]sulfanyl}ethanone | C₁₅H₁₃ClN₆OS | Triazole | Pyrazine and chlorophenyl groups | Potential kinase inhibition |
| 1-(Morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone | C₈H₁₂N₄O₂S | Triazole | Morpholine substituent | Enhanced solubility due to morpholine |
Key Observations :
- Thiadiazole derivatives () exhibit sulfur-rich electronic profiles, differing from tetrazole’s nitrogen-rich structure.
- Triazole analogues () show varied bioactivity depending on substituents (e.g., pyrazine vs. morpholine).
Impact of Quinoline Substitution Patterns
Key Observations :
Biological Activity
The compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocycles that have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H18N4S
- IUPAC Name : this compound
This structure features a tetrazole ring, which is known for its electron-donating properties and ability to form stable complexes with metal ions and other biological molecules.
Biological Activity Overview
The biological activities of tetrazole derivatives are well-documented, including:
- Antimicrobial Activity : Tetrazoles exhibit significant antibacterial and antifungal properties. Studies indicate that compounds containing tetrazole rings can inhibit the growth of various pathogens by interfering with their metabolic processes.
- Anticancer Properties : Research has shown that tetrazole derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to possess cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- Neuroprotective Effects : Some tetrazole derivatives demonstrate protective effects against neurotoxicity induced by chemotherapeutic agents like cisplatin. This suggests potential applications in mitigating side effects associated with cancer treatments.
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Tetrazoles can act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression and cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related tetrazole compounds:
- Antitumor Activity : A study on a related tetrazole derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This highlights the potential of tetrazoles in cancer therapy .
- Nephroprotective Effects : Another research indicated that a tetrazole derivative could protect against cisplatin-induced nephrotoxicity without compromising its antitumor efficacy . This dual action is particularly valuable in clinical settings.
- Antimicrobial Properties : Compounds similar to the target molecule have shown promising results against various bacterial strains, indicating their potential as new antimicrobial agents .
Data Table: Biological Activities of Related Tetrazole Compounds
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a quinoline precursor (e.g., 2,2,4-trimethylquinoline) with a thiol-containing tetrazole derivative.
- Step 2 : Use of hydrazine hydrate or similar nucleophiles under reflux in absolute ethanol for 4–6 hours .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track reaction progress .
- Purification : Recrystallization from ethanol or column chromatography for high-purity isolation .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Quinoline derivative + tetrazole-thiol | Ethanol | 4 h | ~60% |
| 2 | Hydrazine hydrate, reflux | Ethanol | 6 h | ~75% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing steric effects. Example: A similar quinoline derivative showed C–C bond lengths of 1.48–1.52 Å via SHELX refinement .
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups on quinoline).
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H] at m/z 385.2) .
Q. What are the key challenges in achieving high-purity isolation, and what purification techniques are recommended?
- Methodological Answer : Challenges include byproduct formation from tetrazole-thiol oxidation. Solutions:
- Purification : Use silica-gel column chromatography with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol-water mixtures for optimal crystal growth .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions .
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of bulky groups.
- Temperature control : Lower reaction temperatures (e.g., 50°C) to reduce side reactions .
Q. What strategies resolve contradictions between computational predictions and experimental NMR data?
- Methodological Answer :
- Re-examine computational parameters : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets for accurate shift predictions.
- Validate with crystallography : Compare predicted conformers with X-ray-derived torsion angles .
- Experimental replication : Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl) .
Q. How can X-ray crystallography investigate steric effects from the 2,2,4-trimethylquinoline moiety?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
